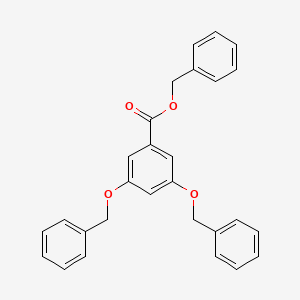

3,5-Dibenzyloxybenzoic acid, benzyl ester

説明

The synthesis of complex organic molecules, particularly those with multiple functional groups, requires a strategic approach to control reactivity. Protecting groups are a cornerstone of this strategy, enabling chemists to temporarily mask a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. numberanalytics.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl 3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-26(30-19-22-10-4-1-5-11-22)18-27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLXTVMPQVSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340270 | |

| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50513-72-9 | |

| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways to 3,5 Dibenzyloxybenzoic Acid, Benzyl Ester

Convergent and Linear Synthesis Approaches

The preparation of 3,5-dibenzyloxybenzoic acid, benzyl (B1604629) ester can be approached from two main perspectives. A convergent strategy involves the synthesis of the 3,5-dibenzyloxybenzoic acid backbone and the benzyl alcohol fragment separately, followed by their coupling in a final esterification step. In contrast, a linear approach would involve the initial formation of a simpler ester, such as benzyl 3,5-dihydroxybenzoate (B8624769), followed by the sequential benzylation of the phenolic hydroxyl groups.

Esterification of 3,5-Dibenzyloxybenzoic Acid with Benzyl Alcohol Derivatives

This convergent approach focuses on the formation of the ester bond as a key step. The precursor, 3,5-dibenzyloxybenzoic acid, is itself synthesized from commercially available starting materials. A common method involves the benzylation of methyl 3,5-dihydroxybenzoate, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid such as p-toluenesulfonic acid. wvu.eduyoutube.comathabascau.ca The reaction is driven to completion by removing the water formed, often by azeotropic distillation. operachem.com While a widely used and economical method, the harsh acidic conditions can be incompatible with sensitive functional groups. For the synthesis of 3,5-dibenzyloxybenzoic acid, benzyl ester via this method, the reaction would proceed as follows:

Reaction Scheme: Fischer Esterification

Detailed research findings for the direct Fischer esterification of 3,5-dibenzyloxybenzoic acid with benzyl alcohol are not extensively documented in the reviewed literature, however, general principles of Fischer esterification can be applied.

Table 1: General Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Temperature | Notes |

|---|

To circumvent the harsh conditions of direct esterification, coupling reagents are widely employed to facilitate the reaction between a carboxylic acid and an alcohol under milder, often room temperature, conditions. The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.comorganic-chemistry.orgorganic-chemistry.org The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction and suppresses the formation of the N-acylurea byproduct. organic-chemistry.orgnih.gov

This method is particularly suitable for sterically hindered substrates and those sensitive to acid. organic-chemistry.org The reaction of 3,5-dibenzyloxybenzoic acid with benzyl alcohol using DCC and DMAP would provide a high-yielding route to the target ester.

Reaction Scheme: Steglich Esterification

Table 2: Typical Conditions for Steglich Esterification

| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | 2-Hydroxyethyl methacrylate (B99206) polymer | DCC | DMAP | DMF | 0-20 °C | - | jocpr.com |

Transesterification offers an alternative route where an existing ester is transformed into a new one by reaction with a different alcohol. In the context of synthesizing this compound, a potential pathway would involve the transesterification of a more readily available ester, such as methyl 3,5-dibenzyloxybenzoate, with benzyl alcohol. This reaction is typically catalyzed by an acid or a base. While specific examples for this exact transformation are not prevalent in the literature, the general principles of transesterification are well-established.

Reaction Scheme: Transesterification

Benzylation of Benzyl 3,5-Dihydroxybenzoate

This linear synthesis approach commences with the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol to form benzyl 3,5-dihydroxybenzoate. This intermediate is then subjected to benzylation to introduce the two benzyl ether linkages.

The key step in this pathway is the selective alkylation of the two phenolic hydroxyl groups of benzyl 3,5-dihydroxybenzoate. The Williamson ether synthesis is a classic and effective method for this transformation. It involves the deprotonation of the hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles and react with an alkylating agent, in this case, benzyl bromide or benzyl chloride.

A common procedure for a similar transformation, the synthesis of methyl 3,5-bis(benzyloxy)benzoate, involves dissolving methyl 3,5-dihydroxybenzoate in a polar aprotic solvent like acetonitrile (B52724), followed by the addition of a base such as potassium carbonate and then benzyl bromide. The reaction mixture is typically heated to drive the reaction to completion. tandfonline.com A similar protocol could be adapted for benzyl 3,5-dihydroxybenzoate.

Reaction Scheme: Benzylation via Williamson Ether Synthesis

Table 3: Conditions for Benzylation of a Dihydroxybenzoate Derivative

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|

Reagents and Conditions for Benzyl Ether Formation

The formation of the two benzyl ether linkages at the 3- and 5-positions of the benzoic acid scaffold is a critical step in the synthesis of the target compound. The Williamson ether synthesis is a classical and widely used method, which involves the deprotonation of a hydroxyl group by a base to form an alkoxide, followed by nucleophilic substitution with a benzyl halide. organic-chemistry.org

Common reagents and conditions for this transformation include:

Base: Strong bases like sodium hydride (NaH) are effective for deprotonation. organic-chemistry.org Alternatively, milder bases such as potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O) can be employed, particularly when substrate sensitivity is a concern. organic-chemistry.orgnih.gov

Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are the most common electrophiles used to introduce the benzyl group. nih.govguidechem.com

Solvent: Aprotic polar solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are typically used to facilitate the reaction. nih.govunimi.it

Temperature: Reactions are often heated to reflux to ensure completion, with reaction times that can extend up to 48 hours. nih.govunimi.it

For substrates that are sensitive to basic or acidic conditions, neutral benzylation reagents have been developed. One such reagent is 2-benzyloxy-1-methylpyridinium triflate, which can form benzyl ethers under mild, thermal conditions, circumventing the need for harsh reagents. beilstein-journals.orgnih.govorgsyn.org

Table 1: Representative Reagents for Benzyl Ether Formation

| Reagent Type | Examples | Typical Role | Citation |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonation of hydroxyl groups | organic-chemistry.orgnih.gov |

| Benzylating Agent | Benzyl Bromide (BnBr), Benzyl Chloride (BnCl) | Source of the benzyl group | nih.govguidechem.com |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Reaction medium | nih.govunimi.it |

| Neutral Reagent | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl transfer under neutral conditions | beilstein-journals.orgnih.gov |

Synthesis from Precursor Molecules

The most direct precursor for the synthesis of this compound is 3,5-Dihydroxybenzoic acid. guidechem.com This starting material possesses the core aromatic ring with the required substitution pattern of hydroxyl and carboxyl groups, which can be subsequently functionalized. orgsyn.orgguidechem.com

A common and reliable strategy involves a multi-step sequence where the functional groups are addressed in a controlled, stepwise manner.

Initial Esterification of the Carboxylic Acid: The synthesis can begin by first esterifying the carboxylic acid of 3,5-dihydroxybenzoic acid. For instance, reaction with methanol (B129727) under acidic conditions yields methyl 3,5-dihydroxybenzoate. nih.gov This protects the carboxylic acid group while the phenolic hydroxyls are addressed.

Benzylation of Phenolic Hydroxyls: The two hydroxyl groups of the methyl 3,5-dihydroxybenzoate are then converted to benzyl ethers. A typical procedure involves refluxing the methyl ester with benzyl bromide and potassium carbonate in a solvent like acetonitrile. nih.gov This reaction yields methyl 3,5-bis(benzyloxy)benzoate.

Saponification: The methyl ester is then hydrolyzed back to a carboxylic acid using a base such as potassium hydroxide (B78521) (KOH) in ethanol, followed by acidification. nih.gov This step produces the key intermediate, 3,5-Bis(benzyloxy)benzoic acid.

Final Benzyl Esterification: The final step is the esterification of the newly deprotected carboxylic acid. This can be achieved by reacting 3,5-Bis(benzyloxy)benzoic acid with a benzylating agent, such as benzyl bromide, in the presence of a suitable base to yield the target product, this compound. guidechem.com

Table 2: Sequential Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

| Step | Reactant | Reagents | Product | Yield | Citation |

| 1 | Methyl 3,5-dihydroxybenzoate | Benzyl bromide, K₂CO₃, Acetonitrile | Methyl 3,5-bis(benzyloxy)benzoate | - | nih.gov |

| 2 | Methyl 3,5-bis(benzyloxy)benzoate | KOH, Ethanol, then HCl | 3,5-Bis(benzyloxy)benzoic acid | 89% | nih.gov |

To improve efficiency, a one-pot synthesis can be employed where all three functional groups of 3,5-dihydroxybenzoic acid are benzylated simultaneously. In this approach, 3,5-dihydroxybenzoic acid is treated with a sufficient excess of a benzylating agent, such as benzyl bromide or benzyl chloride, and a base like potassium carbonate in a polar aprotic solvent like DMF. guidechem.com The base is strong enough to deprotonate both the phenolic hydroxyl groups and the carboxylic acid, allowing all three sites to react with the benzyl halide in a single synthetic operation to form this compound.

An alternative strategy involves activating the carboxylic acid group of 3,5-dibenzyloxybenzoic acid to facilitate the final esterification step. This is achieved by converting the carboxylic acid into a more reactive acyl chloride.

The intermediate 3,5-dibenzyloxybenzoic acid, prepared as described in section 2.2.1.1, can be converted into 3,5-dibenzyloxybenzoyl chloride. This transformation is a standard procedure in organic synthesis. chemicalbook.comwikipedia.org Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. chemicalbook.com The reaction replaces the -OH of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. This intermediate can then be reacted directly with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, to form the desired benzyl ester, this compound, with high efficiency. orgsyn.org

Table 3: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Conditions | Citation |

| Thionyl Chloride | SOCl₂ | Reflux, often with toluene (B28343) as azeotrope | chemicalbook.com |

| Oxalyl Chloride | (COCl)₂ | DCM at 0°C to room temperature, cat. DMF | chemicalbook.com |

| Phosphorus Pentachloride | PCl₅ | Reaction with the carboxylic acid | wikipedia.org |

Routes Involving 3,5-Dibenzyloxybenzoyl Chloride as an Intermediate

Reaction of Acyl Chloride with Benzyl Alcohol

A robust and widely utilized method for the synthesis of esters is the reaction between an acyl chloride and an alcohol. This pathway, when applied to the synthesis of this compound, involves two principal stages: the conversion of 3,5-dibenzyloxybenzoic acid to its corresponding acyl chloride, 3,5-dibenzyloxybenzoyl chloride, followed by the esterification reaction with benzyl alcohol.

The initial step requires the activation of the carboxylic acid. This is commonly achieved by treating 3,5-dibenzyloxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequent choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is often performed in an inert solvent, and sometimes a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to facilitate the reaction. chemicalbook.com Another effective reagent for this conversion is oxalyl chloride, which offers mild reaction conditions. chemicalbook.com

Table 1: Representative Conditions for Acyl Chloride Formation

| Starting Material | Reagent | Catalyst | Solvent | Conditions | Ref. |

|---|---|---|---|---|---|

| 3,5-Dichlorobenzoic acid | Thionyl chloride | Pyridine | None (neat) | Reflux, 20 h | |

| Aryl carboxylic acid | Oxalyl chloride | DMF | Dichloromethane (DCM) | 0°C to RT, 4 h | chemicalbook.com |

This table presents analogous reactions for preparing acyl chlorides, as specific conditions for 3,5-dibenzyloxybenzoic acid are not detailed in the provided search results. The principles are directly transferable.

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign, efficient, and sustainable. The synthesis of this compound can be approached through several green chemistry lenses, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.

Enzymatic Approaches for Benzylation and Esterification

Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For the synthesis of the target compound, enzymatic strategies can be envisioned for both the benzylation of the phenolic hydroxyl groups of a precursor like 3,5-dihydroxybenzoic acid and for the final esterification step.

Enzymatic esterification of carboxylic acids is a well-established field. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for catalyzing the formation of esters from carboxylic acids and alcohols. nih.gov These reactions can often be performed under mild conditions, sometimes in non-conventional media like deep eutectic solvents or even solvent-free, which significantly enhances their green profile. researchgate.net The synthesis of various benzoic acid esters has been successfully demonstrated using lipases, indicating the potential applicability for the esterification of 3,5-dibenzyloxybenzoic acid with benzyl alcohol. google.comnih.gov

Enzymatic benzylation of phenols is a less explored area compared to esterification. While enzymes are known to catalyze the acylation of phenols, direct O-benzylation using enzymes is not as common. Research has demonstrated the enzymatic synthesis of lipophilic esters from phenolic compounds, which involves a similar transformation of a hydroxyl group. nih.gov This suggests that with appropriate enzyme screening and reaction engineering, a biocatalytic route for the benzylation of 3,5-dihydroxybenzoic acid could be developed, potentially using a benign benzyl donor.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The use of microwave irradiation can be applied to optimize the synthesis of this compound.

Microwave-assisted esterification is particularly efficient. The direct Fischer esterification of a carboxylic acid with an alcohol, which can be slow under conventional heating, is often dramatically accelerated by microwave energy. tandfonline.commdpi.com This method allows for rapid synthesis, often in minutes, and can be performed with or without a catalyst. tandfonline.comrsc.org The application of microwave heating to the reaction between 3,5-dibenzyloxybenzoic acid and benzyl alcohol could provide a rapid and energy-efficient route to the final product.

Similarly, the initial benzylation of 3,5-dihydroxybenzoic acid could be optimized using microwave assistance. Microwave heating can enhance the rate of nucleophilic substitution reactions, such as the Williamson ether synthesis, which is the fundamental reaction for benzylation using a benzyl halide.

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Method | Reaction Time | Yield | Conditions | Ref. |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Variable | Reflux temperature | mdpi.com |

| Microwave-Assisted | Minutes | Often >90% | Sealed vessel, elevated temp. & pressure | tandfonline.comorganic-chemistry.org |

This table provides a general comparison, with specific outcomes dependent on the substrates and catalyst used.

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages for scalability, safety, and process control over traditional batch processing.

The synthesis of esters is well-suited to continuous flow systems. riken.jp By passing a mixture of the carboxylic acid and alcohol through a heated reactor column packed with a solid acid catalyst, high yields of the ester can be produced continuously. riken.jpacs.org This approach simplifies product isolation and catalyst recycling, making it an attractive option for industrial-scale production. The esterification of 3,5-dibenzyloxybenzoic acid with benzyl alcohol could be efficiently scaled up using a packed-bed flow reactor. nih.gov Vortex fluidic devices (VFD) have also been shown to mediate di-ester synthesis efficiently at room temperature under continuous flow. rsc.org

Flow chemistry can also be applied to the multi-step synthesis of the target compound in a "telescoped" process, where the output from one reactor flows directly into the next, minimizing manual handling and purification of intermediates. acs.orgnih.gov

Solvent-Free and Atom-Economical Methodologies

A core principle of green chemistry is the design of syntheses that are both solvent-free and atom-economical. Atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org

Solvent-free reactions reduce the environmental impact associated with solvent use, disposal, and toxicity. The esterification of carboxylic acids with benzyl alcohol has been successfully carried out under solvent-free conditions, for instance, using a niobium-grafted silica (B1680970) gel catalyst or copper(II) oxide. tsijournals.comnih.gov These methods often require only the neat mixing of reactants and catalyst, simplifying the process and reducing waste.

The atom economy of a synthetic route is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. wikipedia.org

Fischer Esterification: 3,5-Dibenzyloxybenzoic acid + Benzyl Alcohol → This compound + H₂O. This reaction is highly atom-economical, with water being the only byproduct. nrochemistry.comyoutube.com

Acyl Chloride Route: 3,5-Dibenzyloxybenzoic acid + SOCl₂ → 3,5-Dibenzyloxybenzoyl chloride + SO₂ + HCl. Then: 3,5-Dibenzyloxybenzoyl chloride + Benzyl Alcohol → This compound + HCl. This route has a lower atom economy due to the generation of sulfur dioxide and hydrochloric acid as byproducts.

Designing a synthesis with high atom economy is crucial for sustainable manufacturing, as it directly translates to less waste being generated. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 3,5 Dibenzyloxybenzoic Acid, Benzyl Ester

Hydrolytic Stability and Ester Cleavage Reactions

The central feature of the molecule for hydrolytic reactions is the benzyl (B1604629) ester linkage. This bond can be cleaved under acidic, basic, or reductive conditions. The choice of method often depends on the desired outcome and the compatibility with other functional groups in a larger synthetic scheme.

Acid-catalyzed hydrolysis is a standard method for cleaving ester bonds. The reaction mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. For benzyl esters, this process can also proceed via an SN1-type mechanism involving the formation of a stable benzyl carbocation. reddit.com The reaction ultimately yields the corresponding carboxylic acid (3,5-Dibenzyloxybenzoic acid) and benzyl alcohol.

The rate of hydrolysis is influenced by factors such as acid strength and temperature. While specific kinetic studies on 3,5-Dibenzyloxybenzoic acid, benzyl ester are not widely documented, the general principles of ester hydrolysis apply. Benzyl esters are known to be cleaved rapidly under acidic conditions, partly due to the resonance stabilization of the resulting benzyl carbocation. reddit.com

Table 1: Representative Conditions for Acid-Catalyzed Benzyl Ester Hydrolysis

| Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| Strong Mineral Acid (e.g., HCl, H₂SO₄) | Water / Organic Co-solvent | Room Temp. to Reflux | Standard conditions for ester hydrolysis. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Often used for deprotection in peptide synthesis. |

This table presents general conditions for the cleavage of benzyl esters, which are applicable to the target compound.

Saponification is the hydrolysis of an ester carried out under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ebsco.comresearchgate.net This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. ebsco.com

Applying this to this compound, saponification would yield the sodium or potassium salt of 3,5-Dibenzyloxybenzoic acid and benzyl alcohol. This method is a cornerstone of classical organic chemistry for cleaving esters. researchgate.net

Table 2: Typical Conditions for Base-Mediated Saponification of Esters

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water / Ethanol | Room Temp. to Reflux | Carboxylate Salt + Alcohol |

| Potassium Hydroxide (KOH) | Water / Methanol (B129727) | Room Temp. to Reflux | Carboxylate Salt + Alcohol |

This table outlines common conditions for saponification, a process that hydrolyzes the ester functional group.

Hydrogenolysis is a highly effective and mild method for the deprotection of benzyl esters. acsgcipr.org The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on charcoal (Pd/C). acsgcipr.orgorganic-chemistry.org This process is advantageous due to its high efficiency, mild reaction conditions (typically room temperature and atmospheric pressure of H₂), and the clean formation of byproducts, toluene (B28343) and the carboxylic acid. acsgcipr.org

This method is considered a form of reductive cleavage. For this compound, hydrogenolysis would be expected to cleave not only the benzyl ester but also the two benzyl ether groups, resulting in 3,5-Dihydroxybenzoic acid. lookchem.com Therefore, it is a powerful tool for complete debenzylation but not for selective ester removal in this specific molecule. However, in substrates where benzyl ethers are absent, it provides excellent selectivity for benzyl ester cleavage. organic-chemistry.org

Table 3: Common Systems for Hydrogenolysis of Benzyl Esters

| Catalyst | Hydrogen Source | Solvent | Comments |

|---|---|---|---|

| 10% Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl Acetate (B1210297) | Standard, highly efficient method. organic-chemistry.org |

| Palladium Black | 1,4-Cyclohexadiene | Ethanol | A form of transfer hydrogenation, avoids handling H₂ gas. acsgcipr.org |

This table summarizes typical catalytic systems used for the hydrogenolytic cleavage of benzyl esters.

Functionalization of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactivity

The two benzyloxy groups at the 3 and 5 positions of the benzoic acid core are powerful activating groups and are ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. Due to the meta-disposition of these groups, their activating effects are additive, strongly enhancing the nucleophilicity of the aromatic ring at the 2, 4, and 6 positions. The ester group, being a deactivating group, has a lesser influence on the substitution pattern in this highly activated system.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed with high regioselectivity, favoring substitution at the positions ortho and para to the benzyloxy groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Benzyl 2-nitro-3,5-dibenzyloxybenzoate and Benzyl 4-nitro-3,5-dibenzyloxybenzoate |

| Bromination | Br₂, FeBr₃ | Benzyl 2-bromo-3,5-dibenzyloxybenzoate and Benzyl 4-bromo-3,5-dibenzyloxybenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Benzyl 2-acyl-3,5-dibenzyloxybenzoate and Benzyl 4-acyl-3,5-dibenzyloxybenzoate |

Note: The precise ratio of ortho to para substitution would be influenced by steric hindrance and reaction conditions.

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the ester group can act as a directed metalation group (DMG). However, the benzyloxy groups also possess oxygen atoms that can coordinate with organolithium reagents.

While direct ortho-lithiation of the ester group would lead to functionalization at the 2 and 6 positions, the electronic activation by the benzyloxy groups also makes the protons at these positions acidic. Research on analogous aryl benzyl ethers has shown that the α-lithiobenzyloxy group can act as a directed metalation group, facilitating ortho-lithiation. nih.gov This suggests a complex interplay of directing effects.

A plausible outcome of treating this compound with a strong lithium base like n-butyllithium or sec-butyllithium would be lithiation at the 2- or 6-position, directed by the ester group. Subsequent quenching with an electrophile would introduce a substituent at this position.

Table 2: Potential Directed Ortho-Metallation and Functionalization of this compound

| Step | Reagent/Condition | Intermediate/Product |

| 1. Lithiation | s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-3,5-dibenzyloxybenzoic acid, benzyl ester |

| 2. Quenching with Electrophile (E+) | e.g., (CH₃)₂S₂, I₂, RCHO | Benzyl 2-(methylthio)-3,5-dibenzyloxybenzoate, Benzyl 2-iodo-3,5-dibenzyloxybenzoate, or Benzyl 2-(hydroxyalkyl)-3,5-dibenzyloxybenzoate |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

The aromatic core of this compound, if appropriately functionalized with a halide or triflate, can participate in palladium-catalyzed cross-coupling reactions. For instance, if the molecule were converted to an aryl bromide or iodide at the 2, 4, or 6 position through electrophilic halogenation, it would become a suitable substrate for reactions like the Heck and Suzuki couplings.

The Heck reaction involves the coupling of an aryl halide with an alkene. A patent describing a similar transformation utilized a Heck reaction to couple 3,5-dimethoxybenzoyl chloride with 4-acetoxystyrene, indicating the feasibility of such couplings on this type of substituted benzene (B151609) ring. google.com

The Suzuki reaction, which couples an aryl halide with an organoboron compound, is another powerful tool for carbon-carbon bond formation. A bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to generate more complex molecular architectures.

Table 3: Hypothetical Palladium-Catalyzed Coupling Reactions of a Halogenated Derivative of this compound

| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product |

| Heck Reaction | Benzyl 2-bromo-3,5-dibenzyloxybenzoate | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Benzyl 2-styryl-3,5-dibenzyloxybenzoate |

| Suzuki Coupling | Benzyl 4-bromo-3,5-dibenzyloxybenzoate | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | Benzyl 4-phenyl-3,5-dibenzyloxybenzoate |

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

The elucidation of the precise chemical structure of 3,5-Dibenzyloxybenzoic acid, benzyl (B1604629) ester, is accomplished through the synergistic application of several high-resolution spectroscopic methods. Each technique offers unique insights into different molecular features, and together they provide an unambiguous characterization.

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra of 3,5-Dibenzyloxybenzoic acid, benzyl ester, are characterized by distinct signals corresponding to its three primary structural components: the central 3,5-disubstituted benzene (B151609) ring, the two benzyloxy ether groups (-OCH₂Ph), and the benzyl ester group (-COOCH₂Ph).

¹H NMR Spectroscopy: The proton spectrum would show characteristic signals for the methylene (B1212753) protons (CH₂) of the benzyloxy and benzyl ester groups, typically appearing as sharp singlets in the 5.1-5.4 ppm range. The aromatic protons of the three phenyl rings and the central benzene ring would resonate in the 6.8-7.5 ppm region. The protons on the central ring (at the 2, 4, and 6 positions) would have distinct chemical shifts and coupling patterns due to their unique electronic environment.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The methylene carbons of the benzyl groups are expected in the 67-71 ppm range. The carbonyl carbon (C=O) of the ester group is a key diagnostic signal, typically appearing significantly downfield in the 164-167 ppm region. Aromatic carbons resonate between 106 and 160 ppm, with the carbons attached to oxygen (C-O) appearing at the lower end of this range.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ester Methylene (-COOCH₂-) | ~5.3-5.4 | ~67 |

| Benzyloxy Methylene (-OCH₂-) | ~5.1 | ~70 |

| Central Ring (C2-H, C6-H) | ~7.2 | ~108 |

| Central Ring (C4-H) | ~6.9 | ~109 |

| Phenyl Rings (Ar-H) | 7.3-7.5 | 127-137 |

| Ester Carbonyl (C=O) | - | ~165 |

| Central Ring (C1) | - | ~132 |

| Central Ring (C3, C5) | - | ~159 |

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental for determining the through-space spatial relationships between protons, which is key to understanding the molecule's preferred conformation.

For this compound, these experiments would be crucial for establishing the orientation of the three benzyl groups relative to each other and to the central benzoic core. Specifically, NOESY or ROESY would show correlations between the methylene (CH₂) protons of the benzyl groups and the aromatic protons on adjacent rings. The presence and intensity of these cross-peaks would confirm the proximity of these groups, allowing for a detailed 3D structural model to be built. For instance, correlations between the ester's CH₂ protons and the protons at the C2 and C6 positions of the central ring would provide evidence for their spatial closeness. Although specific NOESY/ROESY studies on this molecule are not reported, this methodology remains the standard approach for such conformational analysis.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, would display several characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

A strong, sharp absorption band around 1715-1730 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching of the ester group.

Multiple bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the two ether linkages.

Absorptions around 3030-3100 cm⁻¹ due to aromatic C-H stretching.

Bands in the 1450-1600 cm⁻¹ range from C=C stretching within the aromatic rings.

Characteristic peaks between 690-770 cm⁻¹ from the bending vibrations of the monosubstituted phenyl rings.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1715 - 1730 |

| Ether/Ester (C-O) | Stretch | 1000 - 1300 |

| Aromatic (C-H) | Stretch | 3030 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

This pattern of absorption bands provides a clear fingerprint for the compound's key functional groups. The FT-IR data for the related 3,5-Bis(benzyloxy)benzoic acid shows a strong carbonyl absorption at 1690 cm⁻¹, and it is expected that esterification would shift this peak to a slightly higher wavenumber. nih.gov

HRMS is an essential technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its molecular mass. For this compound (C₂₈H₂₄O₄), the theoretical exact mass can be calculated.

The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to four or more decimal places. An experimental result that matches the calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₂₈H₂₄O₄ | [M]⁺ | 424.1675 |

| [M+H]⁺ | 425.1747 | |

| [M+Na]⁺ | 447.1567 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems, known as chromophores. The chromophores in this compound, are the three phenyl rings and the central substituted benzene ring. These aromatic systems give rise to characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm. The spectrum is expected to show strong absorptions corresponding to π → π* electronic transitions within the benzene rings. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used for the analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating the target compound from impurities, byproducts, and unreacted starting materials. The choice of chromatographic method depends on the specific analytical question being addressed, from quantitative purity analysis to qualitative reaction monitoring.

HPLC is the cornerstone for determining the purity and quantifying the amount of this compound in a sample. Its high resolution and sensitivity make it ideal for detecting even trace-level impurities.

The development of a robust HPLC method is critical for ensuring the quality of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds with moderate to low polarity, such as this aromatic ester. In this setup, a non-polar stationary phase is used with a polar mobile phase.

The method can effectively separate the final product from potential impurities, which include:

Starting Materials: 3,5-Dihydroxybenzoic acid.

Intermediates: Mono-benzylated species (e.g., 3-hydroxy-5-benzyloxybenzoic acid or its benzyl ester).

Side-products: Free 3,5-dibenzyloxybenzoic acid (hydrolyzed ester).

Separation is achieved based on the differential partitioning of these compounds between the stationary and mobile phases. The highly non-polar, fully-protected ester will have a longer retention time compared to the more polar, partially protected, or unprotected precursors. Quantitative analysis is performed by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Standard HPLC System with UV-Vis Detector |

| Stationary Phase (Column) | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (due to the aromatic rings) |

| Injection Volume | 10 µL |

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the central benzene ring and the carboxylate group. As it has no stereocenters, it does not exist as a pair of enantiomers. Therefore, chiral HPLC separation is not applicable for the analysis of this compound.

GC-MS is a powerful hybrid technique used to identify and quantify volatile or semi-volatile compounds within a sample. For this compound, its primary use is not for the analysis of the high-boiling-point ester itself, but rather for the detection of lower-boiling-point byproducts and residual solvents from the synthesis. google.com

Potential volatile impurities may include:

Benzyl alcohol: From incomplete reaction or as a byproduct.

Dibenzyl ether: Formed by the self-condensation of benzyl alcohol under certain conditions.

Residual Solvents: Such as toluene (B28343), N,N-dimethylformamide (DMF), or acetone, which are often used in esterification and benzylation reactions. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For any benzyl-containing impurity, a characteristic fragment ion is the tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for qualitatively monitoring the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product in near real-time. mdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. merckmillipore.comrsc.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The eluent travels up the plate via capillary action, separating the components of the spotted mixture based on their polarity.

The non-polar product, this compound, will travel further up the plate (higher Rf value) than the more polar starting materials (like 3,5-dihydroxybenzoic acid) or intermediates. Visualization is commonly achieved by placing the plate under a UV lamp (254 nm), where the aromatic compounds will appear as dark spots against a fluorescent background. mdpi.commerckmillipore.com This allows for a quick assessment of whether the reaction is complete.

Table 3: Recommended TLC Conditions for Reaction Screening

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass backing |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (B1210297) (e.g., 4:1 v/v) or Petroleum Ether:Ethyl Acetate (e.g., 8:2 v/v) mdpi.com |

| Development | In a closed chamber until the solvent front is ~1 cm from the top of the plate |

| Visualization | UV light at 254 nm. Optional staining with potassium permanganate (B83412) (KMnO4) solution. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density to reveal exact atomic positions.

For this compound, a successful crystallographic analysis would yield a wealth of structural information, including:

Bond lengths and angles: Confirming the expected molecular geometry.

Molecular conformation: Detailing the torsion angles and the specific orientation of the three flexible benzyl groups relative to the central phenyl ring.

Crystal packing: Revealing how individual molecules arrange themselves in the crystal lattice.

Intermolecular interactions: Identifying non-covalent forces like van der Waals interactions or π-stacking that stabilize the crystal structure.

Despite its power, this analysis is contingent upon the ability to grow a single, high-quality crystal of the compound. A review of common crystallographic databases reveals that the crystal structure for this compound has not been publicly reported to date. If such data were available, it would provide the ultimate confirmation of the compound's structure in the solid state.

Table 4: Information Obtainable from a Hypothetical X-Ray Crystallography Study

| Data Type | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P21/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates for every non-hydrogen atom in the molecule. |

| Bond Lengths & Angles | Calculated distances between bonded atoms and angles between adjacent bonds. |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule. |

Crystal Packing and Intermolecular Interactions

No published crystallographic data was found for this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions such as hydrogen bonding and π-π stacking is not possible at this time.

Disorder and Conformational Analysis in the Solid State

Similarly, without experimental crystal structure data (e.g., a Crystallographic Information File or CIF), a definitive analysis of molecular disorder or a detailed description of the conformational arrangement of the benzyl and benzyloxy groups in the solid state of this compound cannot be provided.

Strategic Applications As a Building Block in Complex Chemical Architectures

Precursor in Dendrimer Synthesis and Supramolecular Chemistry

The molecular framework of benzyl (B1604629) 3,5-dibenzyloxybenzoate is ideally suited for the construction of dendrimers and other supramolecular structures. Its precursor, 3,5-bis(benzyloxy)benzoic acid, is a well-established building block in this field of chemistry. researchgate.netnih.gov The benzyl ester derivative represents a protected form of this key monomer, allowing for controlled, stepwise synthesis.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. researchgate.netorientjchem.org The synthesis of these molecules can proceed through two main strategies: the divergent method, where the dendrimer is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core in the final step. researchgate.netorientjchem.org

The structure of 3,5-bis(benzyloxy)benzoic acid, readily prepared from its benzyl ester, is fundamental to the convergent growth process. nih.gov In this approach, the acid functionality serves as the focal point for attachment to a growing dendron, while the two benzyloxy groups represent the next branching points. Hawker and Fréchet famously utilized 3,5-bis(benzyloxy)benzyl alcohol (derived from the corresponding acid) to create dendritic fragments that could be coupled to a core, a key step in developing monodispersed dendritic polyesters. nih.gov The benzyl ester form, benzyl 3,5-dibenzyloxybenzoate, provides a stable, protected version of this monomer, preventing the carboxylic acid from undergoing unwanted reactions until it is intentionally deprotected for the next step in the convergent synthesis.

The precise architecture of dendrimers allows them to act as fundamental components in self-assembling molecular systems. nih.gov The properties of these systems are dictated by the nature of the core, the internal branching units, and the functional groups on the dendrimer surface. researchgate.net By modifying the terminal groups, the characteristics of the dendrimer, such as solubility and reactivity, can be finely tuned. orientjchem.org

Hydrogen bonding is a critical directional force in the formation of supramolecular complexes. nih.gov Carboxylic acids, in particular, are known to form robust hydrogen-bonded dimers and more complex networks. nih.govresearchgate.net While benzyl 3,5-dibenzyloxybenzoate itself cannot act as a hydrogen-bond donor due to the esterification of the carboxylic acid, its deprotected form, 3,5-bis(benzyloxy)benzoic acid, is an excellent candidate for designing such systems. nih.gov

Upon cleavage of the benzyl ester, the resulting carboxylic acid can participate in strong O-H···O hydrogen bonds. nih.gov X-ray crystallography studies of 3,5-bis(benzyloxy)benzoic acid reveal that molecules are linked by these interactions, forming chains and centrosymmetric ring motifs. researchgate.netnih.gov This predictable bonding pattern makes it a valuable component for engineering crystalline structures and has been used in the synthesis of luminescent lanthanide coordination complexes, where the benzoate (B1203000) derivative acts as a ligand. researchgate.netnih.gov The synthesis begins with the protected ester, ensuring the carboxylic acid is available for complexation only after the final deprotection step.

Intermediate in the Synthesis of Stilbene (B7821643) Derivatives (e.g., Resveratrol (B1683913) Analogues)

Benzyl 3,5-dibenzyloxybenzoate is a key intermediate in the synthesis of polyhydroxystilbenes, a class of compounds that includes the well-known phytoalexin resveratrol. byu.edunih.govnih.gov Stilbene derivatives are of significant interest due to their diverse biological activities. nih.gov The synthesis of these molecules often requires protecting the hydroxyl groups to prevent side reactions, and the benzyl groups in this compound serve this purpose effectively.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes, particularly with high E-stereoselectivity, which is characteristic of resveratrol and many of its analogues. wikipedia.orgorganic-chemistry.org The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org

Benzyl 3,5-dibenzyloxybenzoate serves as a starting material for the required phosphonate precursor. A common synthetic route involves the hydrolysis of the benzyl ester to yield 3,5-dibenzyloxybenzoic acid. byu.edu This acid is then reduced to the corresponding benzyl alcohol, which is subsequently converted to a benzyl bromide. byu.edu An Arbuzov reaction between the benzyl bromide and a trialkyl phosphite (B83602) generates the desired phosphonate. byu.edu This phosphonate, containing the protected 3,5-dihydroxyphenyl moiety, can then be coupled with an appropriate aldehyde, such as 4-benzyloxybenzaldehyde, in an HWE reaction to form the protected stilbene backbone. byu.edu

Similarly, precursors for the Heck coupling reaction, another powerful tool for forming carbon-carbon double bonds, can be derived from this compound. For instance, the acid chloride formed from 3,5-dibenzyloxybenzoic acid can be coupled with a suitable styrene (B11656) derivative in the presence of a palladium catalyst to yield the stilbene structure. byu.edu

The synthesis of resveratrol (3,5,4'-trihydroxystilbene) and its analogues requires the strategic use of protecting groups to differentiate the various hydroxyl functions. nih.gov The benzyl groups on the aromatic ring of benzyl 3,5-dibenzyloxybenzoate are ideal for protecting the 3- and 5-position hydroxyl groups of what will become the A-ring of the resveratrol molecule. byu.edu

In a typical synthesis, the phosphonate derived from 3,5-dibenzyloxybenzoic acid is coupled with 4-benzyloxybenzaldehyde. byu.edu The resulting product is a fully protected stilbene, with all three hydroxyl groups masked as benzyl ethers. This intermediate is stable and can be easily purified. The final step in the synthesis is the deprotection of these benzyl ethers, typically through catalytic hydrogenation or treatment with a strong Lewis acid like boron tribromide, to yield the final polyhydroxystilbene, resveratrol. byu.edu This strategy allows for the efficient and controlled construction of the complex stilbene scaffold.

The compound 3,5-Dibenzyloxybenzoic acid, benzyl ester, serves as a pivotal, protected building block in the realm of polymer and material science. Its trifunctional nature, with two benzyl ether groups and a benzyl ester, allows for its strategic incorporation into complex macromolecular structures. The benzyl groups act as robust protecting moieties for the hydroxyl and carboxylic acid functionalities, which can be selectively removed in subsequent synthetic steps to unveil reactive sites for further modification or to impart specific properties to the final material. This strategic design is particularly valuable in the construction of precisely defined polymers and functional materials.

Incorporation into Functional Polymer Backbones

Research has demonstrated the utility of building blocks derived from 3,5-dihydroxybenzoic acid in the creation of functional polymer backbones, particularly in the synthesis of dendritic polymers like poly(benzyl ether) dendrons. While direct polymerization of this compound is not common, its deprotected analogue, 3,5-dihydroxybenzoic acid, and its derivatives are employed in the synthesis of hyperbranched polyesters and polyamides. cmu.edunih.gov

A key strategy involves the creation of hybrid linear-dendritic block copolymers. In this approach, poly(benzyl ether) dendrons, synthesized using precursors like 3,5-bis(benzyloxy)benzyl bromide (which can be conceptually derived from the subject compound), are attached to linear polymer chains such as poly(ethylene glycol) (PEG). cmu.eduacs.org This results in amphiphilic macromolecules where the dendritic block can act as an anchor or a functional domain, while the linear block imparts properties like water solubility. The incorporation of these dendritic units into a linear backbone creates polymers with unique solution behaviors and a high density of functional groups at the periphery.

For instance, a polylactide copolymer with pendant benzyloxy groups has been synthesized through the copolymerization of a benzyl-ether substituted monomer with lactide. nih.gov Subsequent debenzylation yields a polymer backbone with pendant hydroxyl groups, which can be further functionalized. nih.gov This approach highlights how benzyl-protected monomers, including the ester form, are integral to creating functional polyester (B1180765) backbones that are amenable to post-polymerization modification for various applications, including the attachment of biological molecules. nih.gov

The table below summarizes representative polymer architectures incorporating building blocks structurally related to this compound.

| Polymer Architecture | Building Block Type | Resulting Polymer | Key Feature |

| Hybrid Linear-Dendritic | Poly(benzyl ether) dendron + Poly(ethylene glycol) | [G-2]-PEG5000 | Amphiphilic, forms micelles in water cmu.edu |

| Functional Copolyester | Benzyl-ether substituted lactide | Poly(lactide-co-benzyloxymethyl-lactide) | Pendant functional groups after deprotection nih.gov |

| Hyperbranched Polyamide | 3,5-Diaminobenzoic acid | Hyperbranched Polyamide | High solubility and thermal stability acs.org |

Synthesis of Monomers for Controlled Polymerization

While this compound is not typically used as a monomer in chain-growth polymerizations like ATRP or RAFT, it is a cornerstone for the synthesis of well-defined macromonomers, specifically dendrons, through a highly controlled convergent synthesis approach. acs.org The convergent method allows for the stepwise construction of dendrons with a precise molecular weight, structure, and number of peripheral functional groups, which is a hallmark of controlled polymerization.

The synthesis of a first-generation poly(benzyl ether) dendron, for example, can start from the reaction of 3,5-dihydroxybenzyl alcohol with two equivalents of benzyl bromide to form a dendron with two peripheral benzyl ether groups. The focal point hydroxyl group can then be converted to a reactive species, such as a bromide, to allow for its attachment to a core molecule or a subsequent generation of dendrons. The fully protected nature of this compound makes its derivatives ideal for these iterative coupling and activation steps, preventing unwanted side reactions.

The resulting dendrons are essentially macromonomers that can be used in further polymerization or grafting reactions. For example, dendrons with a reactive focal point can be attached to a multifunctional core to build larger dendrimers. This controlled, stepwise synthesis ensures a high degree of structural perfection in the final macromolecule.

The table below outlines the general steps in a convergent synthesis of a dendron, illustrating the controlled nature of the process.

| Step | Reaction | Purpose | Control Aspect |

| 1 | Protection | Benzylation of hydroxyl and carboxyl groups of a precursor like 3,5-dihydroxybenzoic acid. | Ensures specific reaction pathways in subsequent steps. |

| 2 | Dendron Growth | Coupling of the protected monomer to a focal point. | Precise, stepwise addition of monomer units. |

| 3 | Activation | Modification of the focal point for the next coupling step. | Prepares the dendron for the next generation of growth. |

| 4 | Deprotection | Removal of protecting groups (e.g., benzyl ethers). | Unveils functional groups on the periphery for specific applications. |

Design of Surface-Functionalized Materials

A significant application of dendrons synthesized from this compound and its derivatives is in the design of surface-functionalized materials. The high density of functional groups on the periphery of these dendrons, combined with their well-defined architecture, makes them excellent candidates for modifying the surface properties of various substrates. cmu.eduresearchgate.net

One prominent strategy involves the use of hybrid linear-dendritic block copolymers, such as those composed of poly(benzyl ether) dendrons and poly(ethylene glycol) (PEG), to modify surfaces through non-covalent assembly. cmu.eduacs.org In aqueous solutions, these copolymers can self-assemble, and upon contact with a substrate, they can adsorb onto the surface. Research has shown that on hydrophobic surfaces like poly(ethylene terephthalate) (PET), the dendritic poly(benzyl ether) block acts as an anchor, leading to the hydrophilization of the surface by the PEG chains. cmu.eduacs.org

This surface modification can be tailored by changing the generation of the dendron or the length of the linear polymer block. For instance, higher generation dendrons provide stronger anchoring to the surface. This approach allows for the creation of surfaces with controlled hydrophilicity, which is crucial for applications in biocompatible materials, anti-fouling coatings, and microfluidics.

Furthermore, these dendrons can be covalently grafted onto surfaces to create robust and stable functional coatings. The focal point of the dendron can be modified with a group that can react with a complementary functionality on the surface of a material, such as a silicon wafer or a polymer film. This allows for the dense packing of functional groups on the surface, which can then be used to immobilize catalysts, sensors, or biomolecules.

The table below presents findings on the surface modification of polyester using a hybrid copolymer.

| Hybrid Copolymer | Substrate | Method of Functionalization | Observed Effect on Surface | Reference |

| [G-2]-mPEG5000 | Poly(ethylene terephthalate) (PET) | Adsorption from aqueous solution | Increased hydrophilicity | cmu.eduacs.org |

| [G-2]-PEG5000-[G-2] | Poly(ethylene terephthalate) (PET) | Adsorption from aqueous solution | Increased hydrophilicity | cmu.eduacs.org |

| [G-2]-mPEG5000 | Regenerated Cellulose | Adsorption from aqueous solution | Increased hydrophilicity | cmu.eduacs.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. For 3,5-Dibenzyloxybenzoic acid, benzyl (B1604629) ester, DFT studies can elucidate its electronic characteristics, predict spectroscopic signatures, and map its potential energy surface. Generally, these calculations would be performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), which has been shown to provide reliable results for a variety of organic molecules. researchgate.netmdpi.com

A fundamental aspect of understanding a molecule's reactivity and optical properties lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

For 3,5-Dibenzyloxybenzoic acid, benzyl ester, the electronic structure is expected to be characterized by delocalized π-systems of the benzene (B151609) rings. The HOMO is likely to be distributed over the electron-rich benzyloxy groups and the central benzoic acid core, while the LUMO would likely be centered on the benzyl ester moiety, which contains the electron-withdrawing carbonyl group. A hypothetical DFT calculation could yield the following electronic properties:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.72 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.82 |

| Global Hardness (η) | 2.36 |

| Chemical Potential (μ) | -4.18 |

| Global Electrophilicity (ω) | 3.70 |

This data is hypothetical and for illustrative purposes.

A relatively large HOMO-LUMO gap, as suggested in the hypothetical data, would indicate high kinetic stability and low chemical reactivity. researchgate.net

DFT calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR chemical shifts. bohrium.comnih.gov By simulating the magnetic shielding of each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. For this compound, theoretical predictions would be compared against experimental data to confirm its structure. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the calculation. bohrium.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For the title compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-O stretching of the ether linkages, and various aromatic C-H bending and stretching modes.

| Spectroscopic Property | Functional Group | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch (ester) | 1725 |

| IR Frequency (cm⁻¹) | C-O-C stretch (ether) | 1250 |

| ¹³C NMR Chemical Shift (ppm) | C=O (ester) | 166.5 |

| ¹H NMR Chemical Shift (ppm) | CH₂ (benzylic ether) | 5.10 |

| ¹H NMR Chemical Shift (ppm) | CH₂ (benzyl ester) | 5.35 |

This data is hypothetical and for illustrative purposes. Experimental values for the related 3,5-Bis(benzyloxy)benzoic acid show a C=O stretch at 1690 cm⁻¹ and benzylic protons at 5.15 ppm. nih.gov

For this molecule, key degrees of freedom would be the dihedral angles around the C-O and C-C bonds of the ether and ester linkages. A relaxed potential energy surface scan would reveal the low-energy conformations. It is expected that the most stable conformers would have the bulky benzyl groups oriented to minimize steric hindrance. In a related crystal structure of 3,5-Bis(benzyloxy)benzoic acid, the O-CH₂ groups were found to adopt a syn-anti conformation with respect to the central benzene ring. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, and interacts with its surroundings, such as a solvent.

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. MD simulations in explicit solvent environments, such as water, chloroform, or dimethyl sulfoxide, can capture these effects. The solvent can stabilize certain conformations through specific interactions like hydrogen bonding or through non-specific dielectric effects.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

While 3,5-Dibenzyloxybenzoic acid, benzyl (B1604629) ester is an achiral molecule, the development of stereoselective synthetic methods is a crucial research direction for producing chiral derivatives or for employing asymmetric catalysis in its synthesis.

Future research could focus on enzymatic transesterification processes. Studies on the synthesis of similar esters, such as benzyl acetate (B1210297) and benzyl benzoate (B1203000), have successfully utilized immobilized lipases to achieve high conversion rates. researchgate.netresearchgate.netsci-hub.se Adapting these biocatalytic methods could provide a greener, highly selective route to the title compound and its analogues. For example, using a chiral alcohol in a lipase-mediated reaction with 3,5-bis(benzyloxy)benzoic acid could lead to novel, enantiomerically pure esters with potential applications in chiral recognition or as pharmaceutical intermediates.

Furthermore, research into asymmetric functionalization of the molecule's aromatic rings or benzyl groups could yield advanced chiral materials. The development of chiral transition-metal catalysts for C-H activation could introduce stereocenters at specific positions, transforming the achiral scaffold into a complex chiral molecule.

Investigation of Its Reactivity in Catalyst Development

The compound itself is not a catalyst, but its structural backbone is highly relevant to the design of advanced ligands for catalytic systems. The parent molecule, 3,5-Bis(benzyloxy)benzoic acid, has been utilized in the synthesis of luminescent lanthanide coordination complexes, which have applications due to their unique magnetic and emissive properties. nih.govresearchgate.net

An unexplored avenue is the use of 3,5-Dibenzyloxybenzoic acid, benzyl ester as a protected intermediate in a convergent synthesis strategy for complex, multidentate ligands. The benzyl ester group is a stable protecting group that can be removed under specific conditions. Researchers could functionalize the peripheral phenyl rings of the benzyloxy groups to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), creating pincer-type or other sophisticated ligand architectures. Subsequent deprotection of the benzyl ester would reveal a carboxylic acid moiety, which can serve as an additional coordination site or a point of attachment to a solid support.

Exploration of Its Utility in Advanced Functional Materials

The 3,5-disubstituted aromatic pattern is a foundational motif in the field of dendrimers and functional polymers. researchgate.net The parent acid is a known building block for creating monodispersed dendritic polyesters. nih.gov Consequently, this compound represents a key intermediate for the convergent synthesis of dendrimers with precisely controlled structures. The benzyl groups at the periphery can be deprotected to allow for further generational growth, or the core ester can be cleaved to create a focal point for functionalization.

Optoelectronic Research: The electron-rich benzyloxy groups and the central benzoate core form a donor-acceptor-donor (D-A-D) type structure. The optoelectronic properties of such compounds are highly tunable. beilstein-journals.org Future research could involve synthesizing a series of analogues where the electronic nature of the aromatic rings is modified to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.orgrsc.org This could lead to the development of novel materials for organic light-emitting diodes (OLEDs), specifically as host materials or thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org

Energy Storage: The field of energy storage is increasingly looking towards organic materials for next-generation batteries due to their potential for sustainability and tunability. beny.com While direct research is absent, the stable, redox-active aromatic core of this compound makes it and its derivatives interesting candidates for exploration as cathode or anode materials. The ability to functionalize the core structure allows for systematic tuning of redox potentials and physical properties, which is critical for designing high-performance organic batteries.

Detailed Mechanistic Studies of Under-Explored Transformations

The reactivity of this compound is largely inferred from its constituent functional groups—benzyl ethers and a benzyl ester. However, detailed mechanistic studies of its specific transformations remain an open area of research.

A particularly interesting avenue would be the investigation of its photochemical reactivity. Research on analogous structures, such as 3,5-bis(dimethylamino)benzyl esters, has shown that photochemical heterolysis can generate unusual reactive intermediates with significant diradical character. researchgate.net A detailed study of the photolysis of this compound could reveal novel benzyl cationic or radical species, providing insights into fundamental reaction mechanisms and potentially new synthetic methodologies.

Additionally, exploring the mechanisms of electrochemical synthesis or cleavage could be fruitful. Recent work has demonstrated the electrochemical synthesis of benzyl benzoate from benzoic acid, offering a green alternative to traditional methods. sciengine.com Applying these techniques to the title compound and studying the reaction mechanism could provide a more efficient and environmentally benign synthetic pathway.

Integration with Automated Synthesis and Machine Learning for Reaction Prediction and Optimization

Modern chemical development increasingly relies on the integration of automation and computational tools to accelerate discovery. nih.gov The synthesis of this compound, which typically involves a Williamson ether synthesis to form the parent acid followed by an esterification, is ripe for optimization using these technologies. nih.govbetterchemtech.com

Machine learning algorithms, such as Bayesian optimization, could be coupled with automated flow reactors or microplate-based systems to rapidly screen and optimize reaction conditions (e.g., catalysts, solvents, temperature, stoichiometry). beilstein-journals.orgacs.org This approach can efficiently navigate complex reaction spaces to identify conditions that maximize yield, minimize byproducts, and reduce costs, moving beyond the limits of traditional one-variable-at-a-time optimization. nih.gov Such studies have been shown to successfully determine optimal conditions for related reactions, including C-H activations and Suzuki couplings. nih.govacs.org

Furthermore, machine learning models could be trained on data from synthesized derivatives to predict the optoelectronic or catalytic properties of yet-unsynthesized molecules based on this scaffold, guiding research efforts toward the most promising candidates for functional materials or ligands. beilstein-journals.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,5-Dibenzyloxybenzoic Acid Benzyl Ester?

Methodological Answer: The synthesis of this compound often involves esterification or transesterification under controlled pH and temperature. For example:

- pH Optimization : Acidic conditions (pH ~4) favor benzyl ester bond formation by promoting quinone methide intermediates reacting with carboxylic acids .

- Catalyst Selection : Enzymatic catalysis (e.g., quinoprotein dehydrogenases) or chemical catalysts (e.g., H₂SO₄) are commonly used.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the ester .

Q. What characterization techniques confirm the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical methods is essential:

- FT-IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyloxy groups at 3,5-positions) and ester linkage integration .

- Elemental Analysis : Validates C, H, and O content to assess purity .

- HPLC : Monitors reaction progress and purity, using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How do pH variations influence competing reaction pathways during benzyl ester synthesis?

Methodological Answer: pH critically determines reaction selectivity:

- Acidic Conditions (pH 4) : Favor esterification via quinone methide intermediates reacting with carboxylic acids .

- Neutral Conditions (pH 6–7) : Promote competing reactions, such as amino group addition from proteins/enzymes, reducing ester yield .

- Resolution Strategy : Use buffered systems to stabilize pH and monitor intermediates via in situ techniques like UV-Vis spectroscopy .

Q. How can computational methods (e.g., DFT) model the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) basis sets reproduce molecular geometry, frontier orbitals, and charge distribution .

- TD-DFT : Predicts UV-Vis spectra by simulating electronic transitions, validated against experimental data .

- Applications : Identify reactive sites for functionalization or predict stability under varying conditions .

Q. What are the applications of this compound in protein engineering or material science?

Methodological Answer:

- Protein Engineering : Genetically encoded benzyl esters enable site-specific protein modifications (e.g., introducing non-canonical amino acids) .

- Material Science : Derivatives like 3,5-dinitrobenzoic acid esters show adsorption capacity (e.g., creatinine removal in biomedical devices), with performance linked to substitution degree (DS) .

- Optimization : Tune DS via reaction time and stoichiometry, validated by titration or elemental analysis .

Q. How can researchers address contradictory data in ester yield when scaling up synthesis?

Methodological Answer:

- Scale-Up Challenges : Mass transfer limitations or heat dissipation differences alter reaction kinetics.

- Mitigation : Use flow chemistry for consistent mixing/temperature control or conduct kinetic studies at small scale to identify rate-limiting steps .

- Analytical Cross-Check : Compare NMR and HPLC data across scales to detect impurities or side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.